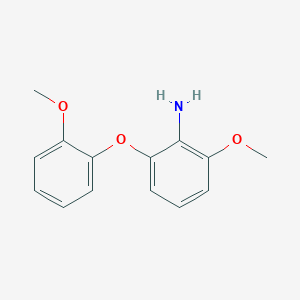

2-Methoxy-6-(2-methoxyphenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPCYMTZSXSKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Methoxy 6 2 Methoxyphenoxy Aniline

Foundational Synthetic Routes for Aniline (B41778) and Diaryl Ether Linkages

The construction of 2-Methoxy-6-(2-methoxyphenoxy)aniline hinges on the effective formation of a C-O bond to create the diaryl ether and a C-N bond for the aniline group. Several powerful transition metal-catalyzed cross-coupling reactions are instrumental for these transformations.

Nucleophilic Substitution Pathways

While classical nucleophilic aromatic substitution (SNA_r) can be used to form diaryl ethers, it typically requires harsh reaction conditions and is limited to substrates with strong electron-withdrawing groups, which are not ideal for the electron-rich systems present in the precursors of this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type, Buchwald–Hartwig, Chan–Lam)

Modern synthetic strategies predominantly rely on transition metal-catalyzed reactions, which offer milder conditions and broader substrate scope.

Ullmann-type Condensation: The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). nih.gov Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, significant advancements have been made, including the use of ligands to facilitate the reaction under milder conditions. For the synthesis of this compound, a plausible Ullmann approach would involve the coupling of 2-methoxyphenol with a suitably substituted 2-bromo- or 2-iodoaniline (B362364) derivative. The use of ligands such as picolinic acid has been shown to be effective in the copper-catalyzed O-arylation of phenols, even with sterically hindered substrates. nih.gov

Buchwald–Hartwig Amination and O-Arylation: The Buchwald-Hartwig reaction is a versatile palladium-catalyzed cross-coupling method for the formation of C-N and C-O bonds. mdpi.comrsc.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of substrates. mdpi.com For the synthesis of the target molecule, a Buchwald-Hartwig O-arylation could be envisioned, coupling 2-methoxyphenol with an appropriately substituted bromoaniline. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results. dicp.ac.cn

Chan–Lam Coupling: The Chan-Lam coupling reaction provides another powerful tool for the formation of C-O bonds, utilizing a copper catalyst to couple a phenol with an arylboronic acid. organic-chemistry.org A key advantage of this method is its tolerance to air and moisture, simplifying the experimental setup. In a potential synthetic route to this compound, 2-methoxyphenol could be coupled with a 2-amino-3-methoxyphenylboronic acid derivative.

| Coupling Reaction | Catalyst System | Key Features | Potential Application in Synthesis |

| Ullmann-type | Copper (e.g., CuI, Cu2O) with or without a ligand (e.g., picolinic acid, N,N-dimethylglycine) | Well-established, cost-effective metal. Modern methods allow for milder conditions. | Coupling of 2-methoxyphenol with a halogenated aniline precursor. |

| Buchwald–Hartwig | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligand (e.g., X-Phos, BrettPhos) | Broad substrate scope, high functional group tolerance, well-defined catalytic cycles. | O-arylation of 2-methoxyphenol with a bromoaniline precursor or amination of a diaryl ether precursor. |

| Chan–Lam | Copper (e.g., Cu(OAc)2) | Mild reaction conditions, often tolerant of air and moisture, uses boronic acids. | Coupling of 2-methoxyphenol with an aminophenylboronic acid precursor. |

This table provides a general overview of the key features of each reaction and their potential application in the synthesis of this compound.

Etherification and C-O Bond Formation Strategies

The core of synthesizing this compound is the strategic formation of the diaryl ether bond. The aforementioned transition metal-catalyzed reactions represent the most robust strategies for this transformation, offering significant advantages over older methods like the Williamson ether synthesis when dealing with aryl substrates.

Precursor Synthesis and Derivatization for Functional Group Introduction

A plausible synthetic route to this compound would involve the preparation of two key aromatic precursors, followed by their coupling.

Synthesis of the Aniline Precursor: One potential precursor is an aniline derivative with methoxy (B1213986) and a reactive halogen or boronic acid group at the appropriate positions. For instance, a 2-bromo-6-methoxyaniline (B1361550) or a 2-amino-3-methoxyphenylboronic acid could be suitable. The synthesis of such precursors often starts from commercially available materials. For example, 2,6-dimethoxyaniline (B1294893) can be synthesized from 1,3-dimethoxybenzene (B93181) through nitration to form 1,3-dimethoxy-2-nitrobenzene, followed by reduction of the nitro group.

Synthesis of the Phenolic Precursor: The other key precursor is 2-methoxyphenol (guaiacol), which is a readily available commercial compound.

Optimization of Reaction Conditions and Yield Enhancement Studies

Catalyst and Ligand Screening: The choice of the metal catalyst and, if applicable, the ligand is paramount. For Ullmann-type reactions, screening different copper sources (e.g., CuI, Cu2O, copper nanoparticles) and ligands (e.g., amino acids, diamines, picolinic acid) can significantly impact the yield and reaction rate. nih.govnih.gov In Buchwald-Hartwig reactions, a wide array of phosphine ligands have been developed, and the optimal ligand often depends on the specific substrates. dicp.ac.cn

Base and Solvent Effects: The choice of base and solvent system is crucial. In many Ullmann and Buchwald-Hartwig reactions, inorganic bases like K3PO4, Cs2CO3, or K2CO3 are employed in polar aprotic solvents such as DMF, DMSO, or dioxane. nih.gov

Temperature and Reaction Time: While modern catalytic systems have enabled lower reaction temperatures, optimization of this parameter is still necessary to ensure complete conversion without promoting side reactions. Microwave irradiation has been shown to significantly reduce reaction times in some Ullmann couplings.

| Parameter | Ullmann-type Condensation | Buchwald-Hartwig Coupling |

| Catalyst | CuI, Cu2O, Cu nanoparticles | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Picolinic acid, N,N-dimethylglycine, various diamines | Biaryl phosphines (e.g., XPhos, SPhos), ferrocenyl phosphines |

| Base | K3PO4, Cs2CO3, K2CO3 | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | DMF, DMSO, Toluene, Dioxane | Toluene, Dioxane, THF |

| Temperature | 80-140 °C | Room Temperature to 120 °C |

This table presents typical ranges for reaction parameters that are often optimized for Ullmann-type and Buchwald-Hartwig coupling reactions.

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance.

Atom Economy: Transition metal-catalyzed cross-coupling reactions are generally more atom-economical than classical methods that may require protecting groups or produce stoichiometric byproducts.

Use of Safer Solvents: Efforts are being made to replace traditional polar aprotic solvents like DMF with greener alternatives. For some coupling reactions, the use of water or solvent-free conditions has been explored. Mechanochemistry, using ball milling, has also emerged as a solvent-free alternative for some coupling reactions.

Catalysis: The use of catalytic amounts of transition metals is a cornerstone of green chemistry. Research into more efficient and recyclable catalysts, such as nanoparticles, is an active area. nih.gov

Biocatalysis: The use of enzymes for specific transformations offers a highly sustainable approach. For instance, biocatalytic methods for the reduction of nitroarenes to anilines using nitroreductases are being developed as an alternative to traditional metal-catalyzed hydrogenations. Additionally, biocatalytic amination of phenols is an emerging field that could provide green routes to aniline precursors.

Derivatization Strategies for Enhancing Chemical Reactivity and Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical technique. For a compound like this compound, derivatization strategies primarily target the reactive primary amine group to enhance its chemical reactivity for specific transformations or to improve its analytical performance in chromatographic and detection methods.

Modification of Functional Groups for Targeted Transformations

The primary functional group in this compound that is amenable to derivatization is the primary amine (-NH2). The ether linkages and methoxy groups are generally stable under conditions typically used for amine modification. Modification of the amine group can be used to introduce new functionalities, alter the compound's solubility, or prepare it for subsequent reactions.

Common derivatization reactions for primary aromatic amines include acylation, alkylation, and silylation. iu.eduresearchgate.net

Acylation: This involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. researchgate.net For instance, trifluoroacetic anhydride (TFAA) is a common acylating agent that replaces the amine hydrogen with a trifluoroacetyl group. iu.edu This modification can increase the volatility of the compound, which is advantageous for gas chromatography (GC) analysis. iu.edu

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. iu.edusigmaaldrich.com This process also increases volatility and thermal stability, making the derivative more suitable for GC-MS analysis. iu.edu

Alkylation: Alkylating agents introduce an alkyl group to the amine. Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) is an example of an alkylating agent that can form dimethylaminomethylene derivatives with primary amines. iu.edu

The choice of derivatization agent and reaction conditions can be tailored to achieve the desired transformation. The steric hindrance presented by the ortho-methoxy group and the bulky 2-methoxyphenoxy group in this compound might influence the reaction kinetics, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction times) for complete derivatization compared to simpler anilines.

Table 1: Common Derivatization Reactions for Primary Amines

| Derivatization Method | Reagent Class | Common Reagent Example | Derivative Formed | Key Benefit for Transformation |

|---|---|---|---|---|

| Acylation | Acid Anhydrides | Trifluoroacetic anhydride (TFAA) | Amide | Increased volatility and thermal stability |

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamine | Increased volatility and improved chromatographic behavior |

| Alkylation | Alkylating Agents | Dimethylformamide-dimethyl acetal (DMF-DMA) | N-Alkylamine | Altered polarity and reactivity |

Strategies for Improving Chromatographic Separation and Detection Characteristics

A primary goal of derivatization in analytical chemistry is to enhance the separation and detection of an analyte. For this compound, which may exhibit poor chromatographic peak shape or low detector response in its underivatized form, these strategies are crucial. iu.edu

Improving Chromatographic Behavior:

Derivatization can significantly improve the chromatographic properties of primary aromatic amines by reducing their polarity and preventing undesirable interactions with the stationary phase of the chromatographic column. iu.edu This often leads to more symmetrical peak shapes and better resolution from other components in a mixture. iu.edu For gas chromatography, increasing volatility through acylation or silylation is a common strategy. iu.eduresearchgate.net For high-performance liquid chromatography (HPLC), derivatization can be used to increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns. libretexts.org

Enhancing Detection:

A significant challenge in the analysis of some aromatic amines is their lack of a strong chromophore or fluorophore, which limits their detectability by UV-Vis or fluorescence detectors. helsinki.fisigmaaldrich.com Derivatization can introduce a "tag" that imparts strong UV absorbance or fluorescence to the molecule. libretexts.org

UV-Visible Detection: Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary amines to form derivatives with high molar absorptivity, significantly enhancing their detection by UV-Vis spectroscopy. libretexts.org

Fluorescence Detection: For even greater sensitivity, fluorescent derivatizing agents are employed. o-Phthalaldehyde (OPA) and dansyl chloride are classic reagents that form highly fluorescent derivatives with primary amines. rsc.orgnih.gov More recent developments include reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA), which react with primary aromatic amines to yield stable, highly fluorescent products. nih.govresearchgate.net These methods can lower the limits of detection to the nanomolar or even picomolar range. nih.gov

The selection of a derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix.

Table 2: Derivatizing Agents for Enhanced HPLC Detection of Primary Aromatic Amines

| Derivatizing Agent | Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Advantages |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Vis | - | - | Forms highly absorbing derivatives. |

| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | UV-Vis / Fluorescence | ~265 | ~340 | Useful for both UV and fluorescence detection. libretexts.org |

| o-Phthalaldehyde (OPA) | Fluorescence | ~340 | ~455 | Rapid reaction with primary amines. libretexts.org |

| Dansyl Chloride | Fluorescence | ~340 | ~520 | Forms stable and highly fluorescent derivatives. nih.gov |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Fluorescence | - | 380 | High sensitivity and ease of handling. nih.gov |

| 2-(9-acridone)-acetic acid (AAA) | Fluorescence | - | 440 | Forms stable fluorescent derivatives. nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methoxy 6 2 Methoxyphenoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 2-Methoxy-6-(2-methoxyphenoxy)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive picture of its structure in solution.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the amine protons. The protons on the aniline (B41778) ring (Ring A) and the phenoxy ring (Ring B) would appear in the aromatic region (typically 6.5-8.0 ppm). The two methoxy groups would likely present as sharp singlets around 3.8-4.0 ppm. The amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H data, with signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the 110-160 ppm range, with the carbons attached to oxygen and nitrogen appearing at the lower field end of this range. The methoxy carbons would be expected in the 55-60 ppm region.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Ring A) | 6.6 - 7.2 | 110 - 125 |

| Aromatic CH (Ring B) | 6.8 - 7.5 | 115 - 130 |

| C-O (Ring A) | - | 145 - 155 |

| C-N (Ring A) | - | 135 - 145 |

| C-O (Ring B) | - | 150 - 160 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| -NH₂ | 3.5 - 5.0 (broad) | - |

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's connectivity and conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to trace the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary carbons. For instance, correlations from the methoxy protons to their attached aromatic carbons would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the protons of the two aromatic rings, offering insights into the preferred conformation around the ether linkage. For example, a NOE between a proton on Ring A and a proton on Ring B would indicate a twisted conformation where these protons are close in space.

Solid-State NMR Investigations for Structural Insights

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the primary technique. The resulting spectrum would likely show broader lines than in solution due to the anisotropic environment. The chemical shifts in the solid state can differ slightly from those in solution, reflecting the influence of crystal packing forces. ssNMR can also be used to study polymorphism, where different crystalline forms of the same compound would give rise to distinct spectra.

Single-Crystal X-ray Diffraction (SCXRD) for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsion angles.

A hypothetical crystal structure of this compound would likely reveal a non-planar conformation. The dihedral angle between the two aromatic rings is a key parameter, which is influenced by the steric hindrance of the ortho-substituents.

Interactive Data Table 2: Plausible Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1800 - 2500 |

| Z | 4 or 8 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The amine group is capable of acting as a hydrogen bond donor, potentially forming N-H···O or N-H···N hydrogen bonds with neighboring molecules. The methoxy groups and the aromatic rings can participate in weaker C-H···O and C-H···π interactions. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. nih.gov

Polymorphism and Co-crystallization Studies

The flexibility of the diphenyl ether linkage and the presence of multiple hydrogen bonding sites suggest that this compound could exhibit polymorphism, the ability to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Polymorphism in related poly(aryl ether) systems has been observed and is influenced by factors like chain stiffness and crystallization conditions. royalsocietypublishing.org Co-crystallization with other molecules, particularly those with complementary hydrogen bonding functionalities, could lead to the formation of new crystalline structures with tailored properties.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to its functional groups.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-O stretching of the aryl ether would likely produce a strong, characteristic band in the 1200-1270 cm⁻¹ region. spectroscopyonline.com The C-N stretching vibration is expected around 1250-1360 cm⁻¹. materialsciencejournal.org

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-O-C ether linkage would also be Raman active.

Interactive Data Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| Aryl Ether C-O Stretch | 1200 - 1270 | Moderate |

| C-N Stretch | 1250 - 1360 | Moderate |

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The infrared and Raman spectra of this compound are characterized by a series of distinct absorption bands corresponding to the various vibrational modes of its constituent functional groups. Due to the absence of direct experimental spectra for this specific compound in the public domain, the assignment of its characteristic vibrational modes is based on the well-established frequencies of analogous structures, including aniline, anisole, and diphenyl ether derivatives.

The primary amine (-NH₂) group of the aniline moiety gives rise to several characteristic vibrations. Two distinct bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The N-H bending or "scissoring" vibration is anticipated to produce a strong absorption in the 1650-1580 cm⁻¹ range. Furthermore, a broad band due to N-H wagging may be observed between 910-665 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically found in the 1350-1200 cm⁻¹ region.

The two methoxy (-OCH₃) groups contribute their own set of characteristic vibrations. The C-H stretching modes of the methyl groups are expected to appear in the 3000-2850 cm⁻¹ range. The asymmetric C-O-C stretching vibration of the aryl ether linkage is typically strong and appears in the 1300-1200 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers, often around 1050-1000 cm⁻¹.

The phenoxy linkage, which constitutes a diaryl ether structure, will also exhibit a characteristic C-O-C asymmetric stretch, typically observed around 1240 cm⁻¹. The aromatic rings themselves will produce a series of sharp bands. C-H stretching vibrations on the benzene (B151609) rings are expected just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. In-ring C-C stretching vibrations typically result in bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.

An interactive data table summarizing the expected characteristic vibrational modes for this compound is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | Primary Aromatic Amine | 3400-3500 | Medium |

| N-H Symmetric Stretch | Primary Aromatic Amine | 3300-3400 | Medium |

| Aromatic C-H Stretch | Benzene Rings | 3000-3100 | Medium to Weak |

| Methoxy C-H Stretch | Methoxy Groups | 2850-3000 | Medium |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1580-1650 | Medium to Strong |

| Aromatic C=C Stretch | Benzene Rings | 1585-1600 and 1400-1500 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250-1335 | Medium to Strong |

| Asymmetric C-O-C Stretch | Aryl Ether/Phenoxy | 1200-1300 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether/Phenoxy | 1020-1075 | Medium |

| N-H Wag | Primary Aromatic Amine | 665-910 | Broad, Medium |

In-situ Spectroscopic Monitoring of Chemical Transformations Involving this compound

In-situ spectroscopic techniques, such as FTIR and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For this compound, several types of chemical transformations could be effectively monitored using these methods.

One such transformation is the oxidative polymerization of the aniline moiety. The polymerization of aniline and its derivatives can be tracked by monitoring the changes in the characteristic vibrational bands of the amine group. For instance, a decrease in the intensity of the N-H stretching and bending bands would indicate the consumption of the monomer. Concurrently, the appearance and growth of new bands associated with the formation of the polymer backbone, such as those related to quinoid and benzenoid units, would signal the progress of the polymerization.

Another potential reaction that could be monitored is the cleavage of the ether linkages. Ether cleavage typically requires harsh conditions, such as strong acids and high temperatures. In-situ FTIR could be employed to follow this reaction by observing the disappearance of the strong C-O-C stretching bands characteristic of the methoxy and phenoxy groups. The simultaneous appearance of new, broad O-H stretching bands would indicate the formation of hydroxyl groups as the ether bonds are broken.

Furthermore, reactions involving the amine group, such as N-alkylation or N-acylation, could also be monitored. These reactions would lead to a shift in the N-H stretching and bending frequencies, or their complete disappearance in the case of exhaustive substitution, providing a clear spectroscopic marker for the progress of the reaction.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular weight and elemental composition of this compound. Electron ionization (EI) mass spectrometry, in particular, can provide detailed structural information through the analysis of its fragmentation patterns.

For aromatic ethers, the molecular ion peak (M⁺) is typically prominent due to the stability of the aromatic rings. The fragmentation of this compound is expected to be dictated by the cleavage of the ether linkages, which are generally the weakest bonds in the molecule.

A plausible fragmentation pathway would involve the initial loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable oxonium ion. Another likely fragmentation is the cleavage of the C-O bond of the phenoxy group, resulting in the formation of a phenoxy radical and a corresponding cation. Further fragmentation could involve the loss of carbon monoxide (CO) from the resulting fragments, a common fragmentation pattern for phenolic compounds.

The fragmentation of the aniline portion of the molecule is also possible, though likely less favored than ether cleavage. This could involve the loss of small molecules such as HCN.

A proposed fragmentation pathway and the corresponding m/z values for the major expected fragments are presented in the interactive data table below.

| m/z Value | Proposed Fragment | Description of Fragmentation |

| 245 | [C₁₄H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 230 | [C₁₃H₁₂NO₃]⁺ | Loss of a methyl radical (•CH₃) from a methoxy group |

| 152 | [C₈H₁₀NO₂]⁺ | Cleavage of the ether bond, loss of a phenoxy radical (•OC₆H₅) |

| 124 | [C₇H₆NO₂]⁺ | Further fragmentation with loss of CO from the m/z 152 fragment |

| 93 | [C₆H₅O]⁺ | Formation of a phenoxy cation |

| 77 | [C₆H₅]⁺ | Loss of a methoxy group from the phenoxy cation |

This detailed analysis of the expected spectroscopic and spectrometric data provides a robust framework for the structural confirmation and characterization of this compound.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 2 Methoxyphenoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide a wealth of information about the distribution of electrons within 2-Methoxy-6-(2-methoxyphenoxy)aniline, which is fundamental to its chemical properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of electron-donating groups (the amino and methoxy (B1213986) groups) would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic rings. DFT calculations on similar methoxy-substituted aniline (B41778) derivatives suggest that the HOMO-LUMO gap would likely fall in the range of 4 to 5 electron volts (eV), indicating a molecule of moderate reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are estimated values based on calculations for structurally similar molecules.

The distribution of charge within this compound is inherently uneven due to the presence of heteroatoms (oxygen and nitrogen) with high electronegativity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen and nitrogen atoms, indicating areas that are prone to electrophilic attack. Conversely, regions of positive potential (blue) would be associated with the hydrogen atoms of the amino group and the aromatic rings.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to accept electrons. Based on studies of related phenoxyanilines, this compound would be expected to exhibit moderate electrophilicity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.25 |

| Chemical Hardness (η) | 2.25 |

| Global Electrophilicity Index (ω) | 2.35 |

Note: These are estimated values based on calculations for structurally similar molecules.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of this compound is not rigid. Rotation around the various single bonds, particularly the C-O and C-N bonds, allows the molecule to adopt different conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The key dihedral angles that define the conformation of this compound are those associated with the ether linkage and the substitution pattern on the aniline ring. Rotation around the C-O-C ether bond and the C-C bonds connecting the rings to the ether oxygen will have specific energy profiles. The potential energy surface is likely to show several local minima, corresponding to different stable conformers. The global minimum will represent the most populated conformation at equilibrium. The torsional barriers, or the energy required to rotate from one conformer to another, are influenced by steric hindrance and electronic interactions between the different parts of the molecule. For similar diaryl ethers, these barriers are typically in the range of a few kcal/mol.

The methoxy and amino substituents play a crucial role in determining the preferred conformation. The methoxy groups, with their lone pairs of electrons on the oxygen atoms, can engage in electronic interactions with the aromatic rings. The amino group can form intramolecular hydrogen bonds with the ether oxygen, which would significantly stabilize certain conformations. The steric bulk of the methoxy group at the 2-position of the aniline ring will likely force the phenoxy group to adopt a non-planar arrangement with respect to the aniline ring to minimize steric clash.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for molecular structure elucidation, and theoretical calculations can greatly aid in the interpretation of experimental spectra. For this compound, computational models can predict its 1H and 13C NMR chemical shifts and its vibrational frequencies.

Methodology:

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are commonly employed for these predictions. sciencepublishinggroup.comresearchgate.net The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for the accuracy of the results. sciencepublishinggroup.comasianpubs.org The general procedure involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule by minimizing its energy.

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequencies are calculated. It is common practice to scale the calculated harmonic frequencies with appropriate factors to correct for anharmonicity and other systematic errors, thereby improving the agreement with experimental data. asianpubs.org

NMR Chemical Shift Calculations: The optimized structure is also used to calculate NMR shielding tensors, which are then converted into chemical shifts, typically referenced against a standard compound like Tetramethylsilane (TMS). researchgate.net

Vibrational Frequencies:

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its various functional groups. For instance, N-H stretching vibrations of the aniline group, C-H stretching of the aromatic rings and methoxy groups, C-O stretching of the ether and methoxy linkages, and C=C stretching of the aromatic rings would all appear at distinct frequencies. asianpubs.org Theoretical calculations can help in assigning these vibrational modes to the observed peaks in the experimental IR and Raman spectra. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H stretch | 3450 | 3430 |

| C-H aromatic stretch | 3100-3000 | 3080-3010 |

| C-H aliphatic stretch | 2980-2850 | 2960-2840 |

| C=C aromatic stretch | 1620-1580 | 1610-1570 |

| C-N stretch | 1350-1250 | 1330-1280 |

| C-O ether stretch | 1275-1200 | 1250-1220 |

This table is a generalized representation for an aniline derivative and is intended to be illustrative of the data format.

NMR Chemical Shifts:

Similarly, the 1H and 13C NMR chemical shifts can be predicted. The chemical environment of each proton and carbon atom in this compound is unique, leading to a distinct set of chemical shifts. For example, the protons of the aniline NH2 group, the aromatic rings, and the two methoxy groups would resonate at different frequencies. Computational predictions can be a valuable tool in assigning the signals in a complex experimental NMR spectrum. researchgate.netjournalcsij.com

The following table provides a hypothetical example of predicted NMR chemical shifts for a molecule with similar functional groups to illustrate the output of such calculations.

| Atom | Predicted 13C Chemical Shift (ppm) |

| C-NH2 | 145.2 |

| C-O (ether) | 150.8 |

| Aromatic C-H | 115.0 - 130.0 |

| O-CH3 | 55.6 |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.net For this compound, QSPR can be used to predict a variety of intrinsic chemical properties such as boiling point, solubility, and partition coefficient, which are important for understanding its behavior in various systems.

Methodology:

The development of a QSPR model typically involves the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors are numerical representations of the chemical structure and can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.

For this compound, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic descriptors like dipole moment and orbital energies. nih.gov QSPR models built on databases of related aromatic amines and ethers could be used to estimate its properties.

The table below illustrates the type of data used in a QSPR study, showing a set of molecular descriptors for a series of hypothetical aniline derivatives and their correlation with a specific property.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Å2) | Experimental Boiling Point (°C) |

| Aniline | 93.13 | 0.90 | 26.02 | 184.1 |

| o-Anisidine | 123.15 | 1.19 | 35.25 | 225.0 |

| p-Anisidine | 123.15 | 1.15 | 35.25 | 243.0 |

This table provides example data for related compounds to illustrate the QSPR approach.

By applying established QSPR models, it would be possible to estimate the intrinsic properties of this compound without the need for experimental measurements, thus facilitating its further study and potential application.

Chemical Reactivity, Mechanistic Pathways, and Catalytic Transformations of 2 Methoxy 6 2 Methoxyphenoxy Aniline

Investigation of Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity. The amino group (-NH₂) can act as both a nucleophile and an activator for electrophilic aromatic substitution.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. quora.com However, the nucleophilicity of the nitrogen in aniline is generally less than that of aliphatic amines because the lone pair is delocalized into the aromatic ring through resonance. ucalgary.ca This delocalization reduces the availability of the electrons to attack an electrophile. The presence of two electron-donating groups (methoxy and methoxyphenoxy) in the ortho positions to the amino group is expected to increase the electron density on the nitrogen to some extent, potentially enhancing its nucleophilicity compared to unsubstituted aniline.

Electrophilic Reactivity: The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comlkouniv.ac.in This is due to the ability of the nitrogen to donate its lone pair of electrons into the benzene (B151609) ring, which stabilizes the arenium ion intermediate formed during the reaction. wikipedia.org In the case of 2-Methoxy-6-(2-methoxyphenoxy)aniline, the positions ortho and para to the amino group are already substituted. Therefore, electrophilic attack on the aniline ring would be directed to the remaining open para position (position 4). The methoxy (B1213986) group is also an activating, ortho-, para-director. libretexts.orglumenlearning.com The combined activating effect of the amino and methoxy groups would make the aniline ring highly reactive towards electrophiles.

| Reaction Type | Reagent | Predicted Product(s) | Notes |

| Halogenation | Br₂/H₂O | 4-Bromo-2-methoxy-6-(2-methoxyphenoxy)aniline | The strong activation by the -NH₂ group may lead to polysubstitution if conditions are not controlled. byjus.com |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-methoxy-6-(2-methoxyphenoxy)aniline | Reaction with strong acid can protonate the amino group, forming an anilinium ion which is a meta-director. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-methoxy-5-(2-methoxyphenoxy)benzenesulfonic acid | High temperatures can favor different isomers. The reaction is reversible. lkouniv.ac.in |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive or complex mixture | The amino group can complex with the Lewis acid catalyst, deactivating the ring. lkouniv.ac.in |

Reactions Involving the Methoxy and Phenoxy Ether Linkages

The ether linkages in this compound are generally stable but can be cleaved under specific conditions, typically involving strong acids. chemistrysteps.commasterorganicchemistry.com

Methoxy Group Reactivity: The methoxy groups are relatively unreactive. Cleavage of the methyl-oxygen bond requires harsh conditions, such as refluxing with strong acids like HBr or HI. chemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For aryl methyl ethers, the cleavage consistently yields a phenol (B47542) and a methyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org Selective cleavage of one methoxy group over the other would be challenging.

Phenoxy Ether Linkage Reactivity: The diaryl ether linkage is also robust. Cleavage of this bond typically requires more stringent conditions than for alkyl aryl ethers. Electrocatalytic hydrogenolysis over a nickel cathode in an aqueous medium has been shown to cleave diaryl ethers. researchgate.net Another approach involves electrochemical methods for nucleophilic aromatic substitution (SNAr) of diaryl ethers. rsc.org

Exploration of Intramolecular Cyclization and Rearrangement Reactions

The ortho relationship between the amino group and the phenoxy ether linkage provides the structural basis for potential intramolecular cyclization reactions.

Pschorr Cyclization: A prominent potential reaction is the Pschorr cyclization, which is an intramolecular substitution of aromatic compounds via an aryldiazonium salt intermediate, often catalyzed by copper. wikipedia.orgdbpedia.org Diazotization of the amino group of this compound with nitrous acid would form a diazonium salt. This intermediate could then undergo intramolecular cyclization, where the other aromatic ring acts as the nucleophile, leading to the formation of a dibenzofuran (B1670420) derivative. The reaction proceeds through a radical mechanism. thieme.de

Rearrangement Reactions: Diaryl ethers and diarylamines can undergo rearrangement reactions. For instance, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could potentially occur under basic conditions, although the specific substitution pattern of this compound may not be ideal for this transformation. researchgate.net Base-mediated cascade rearrangements have also been observed for certain aryl-substituted ethers. figshare.comresearchgate.net

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the potential reactions of this compound is crucial for predicting and controlling the outcomes.

Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion, as this step disrupts the aromaticity. masterorganicchemistry.com A kinetic isotope effect (kH/kD > 1) is often observed, indicating that the C-H bond breaking is part of the rate-determining step. cdnsciencepub.com

Ether Cleavage: For the SN2-type cleavage of the methoxy group, the rate would depend on the concentration of both the protonated ether and the halide nucleophile. In an SN1-type cleavage, the rate-determining step would be the formation of the carbocation. masterorganicchemistry.com

Pschorr Cyclization: The rate-limiting step is generally the thermal or catalytically induced decomposition of the diazonium salt to form an aryl radical. researchgate.net

Arenium Ion: In electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex), a resonance-stabilized cyclohexadienyl cation. wikipedia.org

Oxonium Ion: In acid-catalyzed ether cleavage, the initial intermediate is an oxonium ion, formed by the protonation of the ether oxygen. chemistrysteps.com

Aryldiazonium Salt and Aryl Radical: For the Pschorr cyclization, the aryldiazonium salt is a crucial, isolable intermediate. The subsequent aryl radical is a transient species that rapidly undergoes intramolecular cyclization. wikipedia.orgthieme.de

Role of this compound as a Ligand or Precursor in Catalysis

The structure of this compound, featuring a nitrogen donor from the aniline group and an oxygen donor from the proximal methoxy group, makes it a potential N,O-bidentate ligand. acs.org Bidentate ligands are of significant interest in coordination chemistry and catalysis as they can form stable chelate complexes with metal centers.

Formation and Characterization of Transition Metal Complexes

Research on analogous 2-phenoxyaniline-based ligands provides a valuable framework for understanding the potential complexation behavior of this compound. tandfonline.comnih.gov Studies have shown that Schiff base ligands derived from 2-phenoxyaniline (B124666) readily form stable complexes with various transition metals. tandfonline.comnih.gov These complexes often exhibit well-defined geometries, such as octahedral stereochemistry, as determined by various physiochemical studies. tandfonline.comnih.gov

It is plausible that this compound could be similarly utilized, either directly as a monodentate or bidentate ligand or as a precursor for more complex multidentate ligands. The methoxy and phenoxy groups could potentially participate in coordination, leading to chelation and the formation of more stable complexes. The electronic properties of these substituents would also modulate the electron density on the aniline nitrogen, thereby influencing the strength of the metal-ligand bond.

The characterization of such hypothetical transition metal complexes would likely involve a suite of spectroscopic and analytical techniques, as is standard in coordination chemistry.

Table 1: Potential Techniques for Characterization of Transition Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Elucidation of the coordination mode of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., N-H stretching). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the structure of diamagnetic complexes in solution. |

| UV-Visible (UV-Vis) Spectroscopy | Probing of the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding. |

| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and overall coordination geometry. |

| Magnetic Susceptibility Measurements | Determination of the magnetic properties of paramagnetic complexes, which can help in assigning the oxidation state and electron configuration of the metal center. |

The catalytic potential of such transition metal complexes would be a significant area of investigation. The tailored steric and electronic environment provided by the this compound ligand could lead to catalysts with unique selectivity and reactivity in various organic transformations.

Exploration of Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue for the application of this compound. The inherent nucleophilicity of the aniline nitrogen, enhanced by the electron-donating methoxy and phenoxy groups, makes it a candidate for various organocatalytic transformations.

Anilines and their derivatives have been successfully employed as organocatalysts in a range of reactions. For instance, substituted anilines have been used in the organocatalytic oxidation of anilines to azoxybenzenes and nitro compounds. rsc.orgresearchgate.net Furthermore, electron-rich anilines can participate as nucleophiles in enantioselective 1,4-addition reactions to α,β-unsaturated aldehydes. The steric hindrance provided by the ortho substituents in this compound could play a crucial role in influencing the stereochemical outcome of such reactions.

Another area of potential application is in asymmetric indolization reactions. Research has demonstrated the use of simple aniline derivatives in the organocatalytic, enantioselective [3 + 2] annulation to synthesize chiral tetrahydroindoles. nih.govacs.org The specific substitution pattern of this compound could offer unique advantages in terms of reactivity and selectivity in similar transformations.

The mechanistic pathways in these organocatalytic reactions often involve the formation of key intermediates such as iminium ions or enamines, where the aniline catalyst plays a pivotal role in activating the substrate and controlling the stereochemistry of the product. The electronic and steric properties of this compound would be critical in modulating the stability and reactivity of these intermediates.

Table 2: Potential Organocatalytic Reactions for this compound

| Reaction Type | Plausible Role of the Aniline | Potential Advantages of the Specific Substituent Pattern |

| Michael Addition | As a nucleophilic catalyst to activate the substrate. | The electron-donating groups enhance nucleophilicity, while the steric bulk could influence enantioselectivity. |

| Oxidation Reactions | As a substrate that can be selectively oxidized. rsc.orgresearchgate.net | The substituents would influence the reaction rate and the nature of the oxidation products. |

| Asymmetric Annulations | As a nucleophilic component in the construction of heterocyclic rings. nih.govacs.org | The steric and electronic properties could control the regioselectivity and stereoselectivity of the cyclization. |

| Friedel-Crafts Alkylation | As a nucleophilic aromatic substrate. | The electron-rich nature of the ring would promote electrophilic substitution. |

Further research into the organocatalytic applications of this compound and its derivatives could lead to the development of novel and efficient catalytic systems for the synthesis of valuable organic molecules.

Potential Applications of 2 Methoxy 6 2 Methoxyphenoxy Aniline in Advanced Materials and Supramolecular Chemistry

Precursor for Novel Polymer Synthesis

No publicly available studies were found that describe the use of 2-Methoxy-6-(2-methoxyphenoxy)aniline as a precursor for the synthesis of novel polymers.

Polymerization Reactions and Resulting Material Characteristics

As no polymerization of this compound has been reported, there is no information on potential polymerization reactions or the characteristics of any resulting materials.

Investigation of Optical and Electronic Properties of Derived Polymeric Systems

There are no known polymeric systems derived from this compound; hence, no investigations into their optical and electronic properties have been conducted.

Incorporation into Supramolecular Architectures

No research could be located that discusses the incorporation of this compound into any form of supramolecular architecture.

Host-Guest Chemistry and Recognition Phenomena

There is no available data on the use of this compound in host-guest chemistry or for molecular recognition phenomena.

Self-Assembly Phenomena and Directed Assembly

No studies were found that involve this compound in self-assembly or directed assembly processes.

Despite a comprehensive search for the applications of this compound in non-biological and non-medical chemical sensing platforms, no specific research findings or data were identified in the available resources.

The search results yielded general information about the use of aniline (B41778) derivatives in chemical sensors, but did not provide any specific data or research pertaining to this compound itself. Consequently, no information on its detailed research findings, potential analytes, or performance characteristics in chemical sensing platforms could be retrieved.

Therefore, the section on "Application in Chemical Sensing Platforms (Excluding Biological/Medical Sensing)" cannot be written as there is no available scientific literature on this specific topic for the requested compound.

Future Research Directions and Unexplored Avenues for 2 Methoxy 6 2 Methoxyphenoxy Aniline

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of diaryl ethers has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions, stoichiometric amounts of copper, and can result in low yields. rsc.org Modern organic synthesis is increasingly focused on developing more efficient, sustainable, and atom-economical pathways. Future research on 2-Methoxy-6-(2-methoxyphenoxy)aniline should prioritize the development of such advanced synthetic routes.

Key areas for exploration include:

Palladium and Copper-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig and Chan-Lam cross-coupling reactions have become powerful tools for the formation of C-O bonds. rsc.orgdntb.gov.ua Research should focus on applying and optimizing these catalytic systems for the synthesis of this compound. This involves screening various ligands, bases, and solvent systems to achieve high yields under mild conditions. organic-chemistry.org For instance, the use of N,N-dimethylglycine as a ligand has been shown to facilitate copper-catalyzed diaryl ether synthesis at lower temperatures. organic-chemistry.org

Microwave-Assisted and Ligand-Free Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. organic-chemistry.org Catalyst-free and ligand-free coupling of phenols with electron-deficient aryl halides in solvents like DMSO represents another promising, cost-effective, and simplified approach. organic-chemistry.orgdatapdf.com

Flow Chemistry for Continuous Production: Adapting the optimized synthetic protocols to continuous flow chemistry systems could enable safer, more scalable, and highly controlled production of the target molecule. This approach offers precise control over reaction parameters, minimizing byproduct formation and simplifying purification.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Synthesis

| Feature | Ullmann Condensation | Modern Catalytic Coupling (e.g., Buchwald-Hartwig) |

|---|---|---|

| Catalyst | Stoichiometric or high-loading Copper | Catalytic Palladium or Copper |

| Reaction Temperature | High (often >150°C) | Mild to moderate (Room temp. to ~120°C) |

| Substrate Scope | Often limited | Broad, high functional group tolerance |

| Atom Economy | Lower | Higher |

| Environmental Impact | Higher (metal waste, harsh conditions) | Lower (less waste, milder conditions) |

| Yields | Variable, often moderate to low | Generally high to excellent |

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating experimental research. For this compound, advanced theoretical modeling is a largely unexplored but highly promising avenue.

Future research in this area should include:

Quantum-Chemical Calculations: Employing methods like Density Functional Theory (DFT) and composite methods like G4 can provide deep insights. researchgate.netresearchgate.net These calculations can be used to determine the molecule's electronic structure, optimal geometry, vibrational frequencies, and spectroscopic properties.

Reactivity and Mechanistic Studies: Theoretical models can be used to predict the reactivity of different sites on the molecule. For instance, modeling can help understand the effect of the methoxy (B1213986) and phenoxy substituents on the electrochemical potential of the aniline (B41778) nitrogen. researchgate.netresearchgate.net This is crucial for designing reactions such as polymerization or further functionalization. Furthermore, computational studies can elucidate the mechanisms of the catalytic cycles involved in its synthesis, helping to optimize catalysts and reaction conditions.

Predicting Material Properties: If the compound is considered for applications in materials science, theoretical modeling can predict properties like its band gap, charge transport characteristics, and interaction with other molecules or surfaces. This predictive power can guide the rational design of new materials without costly and time-consuming trial-and-error experimentation.

Exploration of New Applications in Emerging Fields of Materials Science and Catalysis

The unique combination of a reactive aniline group and a stable diaryl ether framework suggests that this compound could be a valuable building block in materials science and catalysis.

Potential applications to be explored:

Conducting Polymers: Aniline and its derivatives are precursors to polyaniline (PANI), one of the most studied conducting polymers. nih.gov Future work could investigate the oxidative or electrochemical polymerization of this compound. The bulky and electron-donating substituents would likely modify the resulting polymer's properties, potentially leading to materials with tailored solubility, processability, and optoelectronic characteristics for use in sensors, anti-corrosion coatings, or electronic devices. nih.gov

High-Performance Polymers: The diaryl ether linkage is a component of high-performance polymers like Poly(ether ether ketone) (PEEK), known for their thermal stability and chemical resistance. Research could explore the incorporation of this compound as a monomer into novel polyimides or polyamides to create materials with enhanced properties.

Ligand Design for Catalysis: The aniline nitrogen atom can act as a coordination site for metal ions. The compound could be explored as a ligand in organometallic chemistry. The diaryl ether moiety could influence the steric and electronic environment of the metal center, potentially leading to novel catalysts with unique reactivity and selectivity for various organic transformations.

Bioactive Scaffolds: The diaryl ether motif is present in numerous biologically active natural products and pharmaceuticals. rsc.orgdntb.gov.ua Future research could explore this compound as a scaffold for the synthesis of new potential therapeutic agents. nih.govacs.org

Integration with Advanced Analytical Techniques for In-situ and Operando Studies

To fully optimize the synthesis and understand the behavior of this compound in potential applications, the integration of advanced analytical techniques is crucial. In-situ (under relevant conditions) and operando (under working conditions while measuring activity) spectroscopic methods provide real-time snapshots of chemical processes. reddit.comyoutube.com

Future research should leverage:

In-situ Spectroscopic Monitoring of Synthesis: Techniques like in-situ NMR, Raman, and FTIR spectroscopy can be used to monitor the progress of the synthesis of this compound in real-time. This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the rapid optimization of reaction conditions. nih.gov

Operando Studies of Catalytic Processes: If this molecule or its derivatives are used in catalytic applications, operando techniques are invaluable. researchgate.net For example, X-ray Absorption Spectroscopy (XAS) could be used to track the oxidation state and coordination environment of a metal catalyst featuring this molecule as a ligand during a reaction, providing crucial mechanistic insights. youtube.com

Electrochemical Analysis: For applications in conducting polymers or sensors, techniques like cyclic voltammetry coupled with spectroscopy (spectroelectrochemistry) can reveal the changes in the molecule's electronic structure during redox processes, which is fundamental to the material's function.

By pursuing these future research directions, the scientific community can move this compound from a chemical curiosity to a valuable compound with well-understood properties and tangible applications in diverse scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-6-(2-methoxyphenoxy)aniline, and how can intermediates be characterized?

The synthesis of aryloxy-substituted anilines typically involves Ullmann coupling or nucleophilic aromatic substitution. For example, a methoxyphenoxy group can be introduced via copper-catalyzed coupling between 2-methoxyphenol and a halogenated nitrobenzene precursor, followed by nitro-group reduction. Key intermediates (e.g., nitro derivatives) should be characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Post-reduction, FT-IR can verify the disappearance of nitro-group signals (~1520 cm) and the emergence of primary amine stretches (~3400 cm) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Chromatography : HPLC with UV detection (λ ~280 nm for aromatic amines) to assess purity.

- Spectroscopy : -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range). -NMR can distinguish ether linkages (C-O at ~150 ppm).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected m/z for CHNO: 245.1052). Contaminants like unreacted precursors or regioisomers require tandem MS/MS fragmentation analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation from aromatic amines.

- Work in a fume hood to avoid inhalation; monitor airborne concentrations with OSHA-compliant detectors.

- Store under inert atmosphere (N) at 2–8°C to prevent oxidation.

- Dispose of waste via neutralization with dilute HCl followed by incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on electronic properties be resolved?

Discrepancies in HOMO-LUMO gaps or dipole moments may arise from solvent effects or basis-set limitations in DFT calculations. To resolve this:

- Compare gas-phase calculations with solvated-phase experimental data (e.g., UV-Vis in ethanol vs. cyclohexane).

- Use hybrid functionals (e.g., B3LYP) with dispersion corrections for non-covalent interactions.

- Validate computed IR/Raman spectra against experimental data to refine force-field parameters .

Q. What methodologies are effective for studying the environmental degradation pathways of this compound?

- Photocatalysis : Use MnFeO/ZnSiO nanocomposites under simulated solar radiation, monitoring degradation via LC-MS to identify intermediates like quinones or phenolic byproducts.

- Soil Migration Studies : Apply Box-Behnken experimental design to variables (pH, organic content, pumping speed). Quantify adsorption coefficients (K) using HPLC and model transport with HYDRUS-1D .

Q. How can the pharmacological potential of this compound be assessed based on structural analogs?

- Molecular Docking : Screen against targets like β-adrenergic receptors (using Autodock Vina), leveraging structural similarities to carbazole derivatives (e.g., carvedilol analogs with methoxyphenoxy motifs).

- In Vitro Assays : Test cytotoxicity (MTT assay on HEK293 cells) and evaluate antioxidant activity via DPPH radical scavenging.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, identifying potential prodrug modifications .

Q. What strategies optimize regioselectivity in functionalizing this compound for material science applications?

- Directed Ortho-Metalation : Protect the amine group with Boc anhydride, then use LDA to deprotonate the ortho position for electrophilic substitution (e.g., bromination).

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh) to attach aryl boronic acids to halogenated derivatives. Monitor regioselectivity via -NMR coupling constants .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Parameter Screening : Use DoE (Design of Experiments) to optimize reaction variables (temperature, catalyst loading, solvent polarity).

- Byproduct Analysis : Identify side products (e.g., diaryl ethers from competing Ullmann pathways) using GC-MS.

- Reproducibility : Adhere to OPR guidelines by reporting detailed procedures (e.g., inert atmosphere purity, reagent lot numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.